5,6-Epoxy-3-dehydroretinal

Description

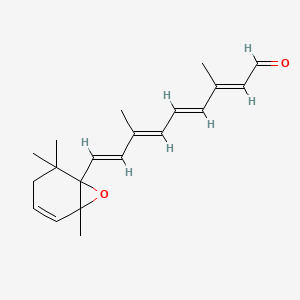

Structure

2D Structure

3D Structure

Properties

CAS No. |

20008-03-1 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-4-en-1-yl)nona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H26O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6-11,13-15H,12H2,1-5H3/b9-6+,14-10+,16-8+,17-11+ |

InChI Key |

BLMYGLBREBVTNK-JVSJJYLASA-N |

SMILES |

CC(=CC=O)C=CC=C(C)C=CC12C(CC=CC1(O2)C)(C)C |

Isomeric SMILES |

C/C(=C\C=O)/C=C/C=C(\C)/C=C/C12C(CC=CC1(O2)C)(C)C |

Canonical SMILES |

CC(=CC=O)C=CC=C(C)C=CC12C(CC=CC1(O2)C)(C)C |

Synonyms |

5,6-epoxy-3-dehydroretinal |

Origin of Product |

United States |

Chemical Synthesis and Analog Preparation of 5,6 Epoxy 3 Dehydroretinal for Research Applications

Established Synthetic Pathways for 5,6-Epoxy-3-dehydroretinal from Precursors (e.g., 3-dehydroretinyl acetate)

An established and well-documented pathway for the synthesis of this compound begins with the precursor 3-dehydroretinyl acetate (B1210297). portlandpress.comportlandpress.comnih.gov This multi-step process involves the isolation of a starting material, its conversion to the desired precursor, and subsequent epoxidation.

The initial step often involves obtaining 3-dehydroretinal from natural sources, such as the liver oil of the Indian freshwater fish Wallago attu. portlandpress.com This naturally sourced aldehyde is then reduced to its corresponding alcohol, 3-dehydroretinol, using a reducing agent like Lithium aluminium hydride (LiAlH₄). The resulting 3-dehydroretinol is subsequently acetylated with acetyl chloride to produce 3-dehydroretinyl acetate. portlandpress.com This precursor is purified by chromatography on alumina (B75360). portlandpress.com

The key transformation is the epoxidation of 3-dehydroretinyl acetate. The reaction is carried out by treating 3-dehydroretinyl acetate with an equimolar amount of monoperphthalic acid. portlandpress.com This reaction specifically targets the 5,6-double bond of the ionone (B8125255) ring to form the epoxide ring. The resulting product, 5,6-monoepoxy-3-dehydroretinyl acetate, is then purified and can be hydrolyzed to yield this compound. portlandpress.com

Table 1: Key Steps in the Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product | Purpose | Reference |

| 1 | 3-Dehydroretinal (from fish liver oil) | Lithium aluminium hydride (LiAlH₄) | 3-Dehydroretinol | Reduction of aldehyde to alcohol | portlandpress.com |

| 2 | 3-Dehydroretinol | Acetyl chloride | 3-Dehydroretinyl acetate | Acetylation to form the precursor | portlandpress.com |

| 3 | 3-Dehydroretinyl acetate | Monoperphthalic acid | 5,6-Monoepoxy-3-dehydroretinyl acetate | Epoxidation of the 5,6-double bond | portlandpress.com |

| 4 | 5,6-Monoepoxy-3-dehydroretinyl acetate | Hydrolysis | This compound | Formation of the final aldehyde | portlandpress.comportlandpress.com |

Preparation of Isomeric and Chemically Modified Analogues of this compound for Mechanistic Investigations

The preparation of specific isomers and chemically modified analogues of this compound is crucial for probing the steric and electronic interactions within the binding pockets of proteins like opsin. mdpi.com These analogues help elucidate the mechanisms of spectral tuning and photoactivation in visual pigments. mdpi.comweizmann.ac.il

Synthetic this compound is often produced as a racemic mixture of all-trans isomers. nih.gov This racemic all-trans this compound (EDR) can be combined with aporetinochrome to form two distinct diastereomeric pigments, which can be separated. nih.gov These have been designated EDR(+)-chrome and EDR(-)-chrome, with different absorption maxima (464 nm and 438 nm, respectively). nih.gov This demonstrates that the protein environment can discriminate between the enantiomers of the chromophore.

Furthermore, photochemical methods can be used to generate other geometric isomers. For instance, exposing EDR(-)-chrome to yellow light (wavelengths greater than 480 nm) can isomerize the all-trans prosthetic group into 11-cis and 13-cis isomers. nih.gov These isomers are essential for creating artificial visual pigments. When the 11-cis isomer of racemic EDR is combined with cattle opsin, it also results in the formation of two diastereomeric pigments with distinct absorption maxima. nih.govresearchgate.net These synthetic pigments, such as 5,6-epoxy-3-dehydrorhodopsin and 5,6-epoxy-3-dehydroisorhodopsin, exhibit induced circular dichroism, similar to native visual pigments. researchgate.netacs.org

Table 2: Properties of this compound (EDR) Analogues and Pigments

| Analogue/Pigment | Precursor(s) | Key Characteristic | Absorption Maximum (λmax) | Investigated Property | Reference |

| EDR(+)-chrome | all-trans EDR(+) + Aporetinochrome | Diastereomer with positive CD band | ~464 nm | Chromophore-protein interaction | nih.gov |

| EDR(-)-chrome | all-trans EDR(-) + Aporetinochrome | Diastereomer with negative CD band | ~438 nm | Chromophore-protein interaction, photoisomerization | nih.gov |

| 11-cis EDR | all-trans EDR(-) | Photoisomerization product | - | Formation of rhodopsin analogues | nih.gov |

| 13-cis EDR | all-trans EDR(-) | Photoisomerization product | - | Formation of rhodopsin analogues | nih.gov |

| 5,6-epoxy-3-dehydrorhodopsin | 11-cis EDR + Cattle Opsin | Artificial visual pigment | ~465 nm | Spectral properties, induced circular dichroism | researchgate.net |

| 5,6-epoxy-3-dehydroisorhodopsin | 9-cis EDR + Cattle Opsin | Artificial visual pigment | ~465 nm | Spectral properties, induced circular dichroism | researchgate.net |

Methodological Advancements in Laboratory Synthesis for Purity and Isomer Control

Achieving high purity and controlling the isomeric composition of this compound are critical for obtaining reliable and reproducible results in biological and spectroscopic studies. Methodological advancements focus on sophisticated purification and analytical techniques.

Purification of synthetic intermediates and the final product heavily relies on chromatography. portlandpress.comokstate.edu Column chromatography using alumina deactivated with a specific percentage of water (e.g., 5% or 6% v/w) is a key method for separating the desired epoxy compound from unreacted precursors and side products. portlandpress.com The purity of the compounds is often verified by multiple chromatographic techniques, including thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), to ensure a single elution peak. okstate.edu For final purification, crystallization at low temperatures (e.g., -30°C) from a suitable solvent like light petroleum has been employed to obtain the compound in a crystalline form. portlandpress.com

For isomer control and separation, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. nih.gov HPLC can be used to separate and isolate different geometric isomers and even diastereomers formed from the racemic mixture. nih.gov The characterization and differentiation of stereoisomers are further accomplished using advanced spectroscopic methods. Circular Dichroism (CD) spectroscopy is particularly powerful for distinguishing between enantiomers, such as the EDR(+) and EDR(-) forms, based on their differential absorption of circularly polarized light. nih.gov These analytical methods provide the necessary control to prepare isomerically pure samples for mechanistic investigations into the specific roles of different isomers in protein binding and function. nih.gov

Metabolic Pathways and Enzymatic Biotransformation of 5,6 Epoxy 3 Dehydroretinal

Oxidative and Reductive Conversions of 5,6-Epoxy-3-dehydroretinal to Corresponding Alcohol and Acid Forms in Biological Systems

In biological systems, this compound is subject to both reduction and oxidation, converting it to its corresponding alcohol and acid forms. nih.govportlandpress.comportlandpress.com Studies in rats have demonstrated that the necessary enzymes for these conversions are present in the body. nih.govportlandpress.comportlandpress.com When administered to vitamin A-deficient rats, 5,6-monoepoxy-3-dehydroretinal is converted to 5,6-monoepoxy-3-dehydrovitamin A, the alcohol form, which is then stored in the liver. nih.govportlandpress.com The enzymatically formed 5,6-epoxy-3-dehydroretinol and 5,6-epoxy-3-dehydroretinoic acid have been identified by their characteristic ultraviolet absorption spectra. portlandpress.com

Identification and Characterization of Enzymes Mediating this compound Metabolism (e.g., Alcohol Oxidoreductases, Aldehyde Oxidase)

The metabolic conversion of this compound is mediated by specific enzymes. Rat liver alcohol dehydrogenase facilitates the reduction of 5,6-monoepoxy-3-dehydroretinal to its alcohol form. researchgate.net The specific activity of this enzyme towards 5,6-monoepoxy-3-dehydroretinal is slightly lower than its activity towards retinal and 5,6-monoepoxyretinal. researchgate.net

The oxidation to its acid form is catalyzed by liver aldehyde oxidase. researchgate.net However, the rate of this oxidation is significantly lower for 5,6-monoepoxy-3-dehydroretinal compared to retinal, 3-dehydroretinal, and 5,6-monoepoxyretinal. researchgate.net Aldehyde oxidases (AOXs) are a class of enzymes involved in the phase I metabolism of various compounds, including those with nitrogen-containing aromatic heterocyclic structures. wuxiapptec.com

Interconversion Dynamics with Other Retinoids and Epoxidized Derivatives (e.g., 5,6-epoxyretinoic acid)

The metabolism of this compound is interconnected with other retinoids. A key metabolite is 5,6-epoxyretinoic acid, which has been identified as an endogenous retinoid in rat kidneys and is part of the retinol (B82714) metabolism pathway under normal physiological conditions. nih.gov This metabolite is formed through the epoxidation of retinoic acid. nih.gov

5,6-epoxyretinoic acid is a known human metabolite of Tretinoin and is involved in the retinol metabolism pathway. nih.gov It can be further metabolized, for instance, into 5,6-epoxyretinoyl β-glucuronide in the small intestinal mucosa of vitamin A deficient rats. ebi.ac.uk It is important to note that under acidic conditions used during isolation, 5,6-epoxyretinoic acid can be converted to 5,8-oxyretinoic acid, suggesting that the natural product is indeed the 5,6-epoxy form. ebi.ac.ukcolab.ws

The broader context of retinoid metabolism involves a network of conversions. For example, all-trans-retinol can be converted to all-trans-3,4-didehydroretinol (vitamin A2) in human keratinocytes, a reaction catalyzed by the enzyme CYP27C1. wustl.edu This highlights the dynamic interplay between different forms of vitamin A and their derivatives in various tissues.

Formation and Significance of Retroretinoid Metabolites Derived from 5,6-Epoxyretinol

A notable aspect of 5,6-epoxyretinol metabolism is the formation of retroretinoids. In cultured, spontaneously-transformed mouse fibroblasts (3T12 cells), 5,6-epoxyretinol is converted into a retroretinoid. nih.gov This biological formation is analogous to the chemical formation of anhydroretinol from retinylphosphate through acid hydrolysis. nih.gov The retroretinoid formed from 5,6-epoxyretinylphosphate (B1237386) in methanol (B129727) was identified as a methoxyretrovitamin A1 methyl ether based on its absorption spectra and mass spectral analysis. nih.gov These findings suggest that certain cells possess the capability to convert primary alcohols like 5,6-epoxyretinol into retroretinoids. nih.gov

Comparative Metabolic Fate of this compound in Various Animal Models and In Vitro Systems

The metabolism of this compound has been investigated in different biological contexts. In vitamin A-deficient rats, oral administration of this compound leads to its conversion to 5,6-monoepoxy-3-dehydrovitamin A, which is subsequently stored in the liver. nih.govportlandpress.com The metabolism is similar whether the compound is administered orally or intraperitoneally. portlandpress.com

In vitro studies using rat liver preparations have been crucial in identifying the enzymes responsible for its metabolism. Rat liver alcohol dehydrogenase and aldehyde oxidase have been shown to catalyze the reduction and oxidation of 5,6-monoepoxy-3-dehydroretinal, respectively. researchgate.net

Furthermore, in vitro experiments with cultured mouse 3T12 fibroblasts have demonstrated the formation of retroretinoids from 5,6-epoxyretinol. nih.gov These cells show enhanced adhesive properties when cultured with 5,6-epoxyretinol or 5,6-epoxyretinoic acid, indicating biological activity of these epoxidized retinoids in this cell system. nih.gov

The table below summarizes the metabolic products of this compound and related compounds in different biological systems.

| Original Compound | Biological System | Metabolic Product(s) |

| 5,6-Monoepoxy-3-dehydroretinal | Vitamin A-deficient rats (in vivo) | 5,6-Monoepoxy-3-dehydrovitamin A |

| 5,6-Monoepoxy-3-dehydroretinal | Rat liver (in vitro) | 5,6-Epoxy-3-dehydroretinol, 5,6-Epoxy-3-dehydroretinoic acid |

| 5,6-Epoxyretinol | Mouse 3T12 fibroblasts (in vitro) | Retroretinoid |

| [3H]Retinoic acid | Vitamin A-deficient rats (in vivo) | 5,6-Epoxyretinoic acid |

| 5,6-Epoxy[3H]-retinoic acid | Vitamin A-deficient rats (in vivo) | 5,6-Epoxyretinoyl β-glucuronide |

Role of 5,6 Epoxy 3 Dehydroretinal As a Chromophore in Visual Phototransduction

Formation of Visual Pigment Analogues with Opsin Proteins (e.g., 5,6-epoxy-3-dehydrorhodopsin, 5,6-epoxy-3-dehydroisorhodopsin)

Isomers of 5,6-Epoxy-3-dehydroretinal can be chemically coupled with opsin, the apoprotein of visual pigments, to generate novel visual pigment analogues. researchgate.net Specifically, two isomers of this compound have been successfully combined with cattle opsin to form 5,6-epoxy-3-dehydrorhodopsin and 5,6-epoxy-3-dehydroisorhodopsin. researchgate.net This process involves the formation of a Schiff base linkage between the aldehyde group of the chromophore and a specific lysine (B10760008) residue within the opsin binding pocket. nih.govnih.gov The ability of this compound to form these stable pigment analogues allows for detailed studies of chromophore-protein interactions and their influence on the properties of the visual pigment. researchgate.netweizmann.ac.il

Spectroscopic Tuning and Opsin Shift Mechanisms within this compound-Containing Pigments

The absorption of light by a visual pigment is exquisitely tuned by the interaction between the chromophore and the opsin protein. This phenomenon, known as the "opsin shift," results in a significant shift of the chromophore's absorption maximum to longer wavelengths (a red shift) compared to its absorption in solution. mdpi.com The protein environment achieves this spectral tuning primarily through electrostatic interactions. unige.ch

Visual pigment analogues formed with this compound exhibit distinct spectral properties. Both 5,6-epoxy-3-dehydrorhodopsin and 5,6-epoxy-3-dehydroisorhodopsin show an absorbance maximum (λmax) at approximately 465 nm. researchgate.net In a different study, diastereomeric pigments formed from the combination of 11-cis this compound with cattle opsin displayed different absorbance maxima; the pigment containing the EDR(+) isomer absorbed at about 446 nm, while the one with the EDR(-) isomer absorbed at about 474 nm. nih.gov Similarly, when a racemic mixture of all-trans this compound was combined with aporetinochrome, the resulting diastereomeric pigments had absorption maxima around 438 nm (EDR(-)-chrome) and 464 nm (EDR(+)-chrome). nih.gov These synthetic pigments also display induced circular dichroism in the visible range, a characteristic they share with native rhodopsin and isorhodopsin. researchgate.net

| Pigment Analogue | Absorbance Maximum (λmax) |

| 5,6-epoxy-3-dehydrorhodopsin | ~465 nm researchgate.net |

| 5,6-epoxy-3-dehydroisorhodopsin | ~465 nm researchgate.net |

| 11-cis EDR(+) with cattle opsin | ~446 nm nih.gov |

| 11-cis EDR(-) with cattle opsin | ~474 nm nih.gov |

| all-trans EDR(-)-chrome with aporetinochrome | ~438 nm nih.gov |

| all-trans EDR(+)-chrome with aporetinochrome | ~464 nm nih.gov |

The specific amino acid residues within the opsin binding pocket create a unique microenvironment that dictates the spectral properties of the bound chromophore. unige.ch Electrostatic interactions between the chromophore and charged or polar amino acid residues are the primary drivers of the opsin shift. researchgate.netunige.ch The structure of the chromophore itself, particularly modifications like the 5,6-epoxy group, alters how it fits within this microenvironment and interacts with the surrounding residues. weizmann.ac.il This, in turn, influences the extent of the opsin shift and the final absorbance maximum of the pigment. researchgate.netweizmann.ac.il For instance, the different conformations of the side chains of the EDR(+) and EDR(-) isomers within aporetinochrome are thought to be responsible for the observed differences in their absorption spectra. nih.gov

Analysis of Absorbance Maxima and Spectral Characteristics

Photoisomerization Dynamics and Quantum Yields of this compound within Visual Pigments

Upon absorbing a photon, the visual chromophore undergoes a rapid isomerization from a cis to an all-trans configuration. arvojournals.orgnih.gov This conformational change is the primary event in vision, triggering a cascade of events that leads to a neural signal. arvojournals.org The efficiency of this photoisomerization is quantified by the quantum yield. annualreviews.org

The photoreactions of rhodopsin analogues containing 9-cis-5,6-epoxy-retinal have been studied to understand the activation mechanism. weizmann.ac.il At low temperatures, the initial photoproduct is a blue-shifted intermediate, which is then followed by a lumi-like intermediate. weizmann.ac.il Further warming leads to the formation of intermediates similar to the Meta-I and Meta-II states of native rhodopsin. weizmann.ac.il In one experiment with EDR(-)-chrome, exposure to yellow light resulted in the isomerization of only a portion of the all-trans chromophore into 11-cis and 13-cis isomers, highlighting a difference in photoisomerizing activity compared to its diastereomer. nih.gov

Stereochemical Specificity and Chiral Discrimination of this compound in Opsin Binding

Opsin proteins exhibit a high degree of stereochemical specificity, meaning they preferentially bind to specific isomers of the chromophore. nih.gov This is evident in the chiral discrimination of this compound by both aporetinochrome and cattle opsin. nih.gov When a racemic mixture of all-trans this compound is combined with aporetinochrome, two distinct diastereomeric pigments are formed. nih.gov This indicates that the protein can differentiate between the enantiomers of the chromophore. nih.gov A similar phenomenon is observed with cattle opsin and 11-cis this compound, which also results in the formation of two diastereomeric pigments with different absorption maxima. nih.gov The rate of formation of these pigments can also differ, with the EDR(+)-chrome forming more rapidly than the EDR(-)-chrome. nih.gov This stereochemical specificity is crucial for the proper function of the visual pigment, ensuring a precise and efficient response to light.

Comparative Chromophore Function of this compound with Other Retinal Derivatives (e.g., 3-dehydroretinal, 11-cis retinal)

The function of a visual pigment is fundamentally determined by the molecular structure of its chromophore and the chromophore's interaction with the opsin protein. While 11-cis-retinal (B22103) (a vitamin A1 derivative) and 3-dehydroretinal (a vitamin A2 derivative) are the most common natural chromophores, the study of synthetic and modified analogues like this compound provides crucial insights into the structural requirements and functional nuances of phototransduction. annualreviews.orgwustl.edu These analogues allow researchers to probe the specific roles of different parts of the retinal molecule, such as the β-ionone ring and the polyene chain, in determining the spectral properties and activation dynamics of the resulting pigment. annualreviews.org

The primary role of the chromophore is to absorb a photon of light and undergo isomerization from the 11-cis to the all-trans configuration. arvojournals.orgphotobiology.infonih.gov This conformational change triggers the activation of the opsin protein, initiating the G-protein cascade of phototransduction. arvojournals.org The specific wavelength of light to which a photoreceptor is most sensitive (λmax) is dictated by the electronic structure of the chromophore and how it is modulated by the surrounding amino acid residues in the opsin's binding pocket. photobiology.info

The key differences between 11-cis-retinal, 3-dehydroretinal, and this compound lie in their chemical structures, which directly impact their function.

11-cis-retinal (A1) is the standard chromophore in most terrestrial and marine vertebrates. wustl.edu

3-dehydroretinal (A2) contains an additional double bond in the β-ionone ring. This extends the conjugated system of the molecule, resulting in a red-shift (a shift to longer wavelengths) in the absorption maximum of the visual pigment compared to its A1 counterpart. annualreviews.orgwustl.edu This adaptation is common in freshwater and some migratory animals. wustl.edunih.gov

This compound (EDR) is a derivative of 3-dehydroretinal that features an epoxide group across the 5 and 6 positions of the ionone (B8125255) ring. mdpi.comacs.org This modification alters the electronic and steric properties of the ring portion of the molecule.

Research involving the incubation of these retinal derivatives with cattle opsin has yielded significant comparative data. When 11-cis isomers of these chromophores bind to opsin, they form functional visual pigments with distinct spectral sensitivities.

A study on the combination of racemic all-trans-5,6-epoxy-3-dehydroretinal with cattle opsin revealed the formation of two distinct diastereomeric pigments, owing to the chirality of the chromophore. nih.gov The absorption maxima of the pigments formed from the 11-cis EDR(+) and EDR(-) isomers were found to be approximately 446 nm and 474 nm, respectively. nih.gov This is in contrast to the pigment formed with 11-cis-retinal (rhodopsin), which has an absorption maximum around 498 nm, and the pigment from 3-dehydroretinal (porphyropsin), with a λmax near 522 nm. The introduction of the 5,6-epoxy group thus causes a significant blue-shift relative to both rhodopsin and porphyropsin.

Table 1: Comparative Spectral Properties of Visual Pigments Formed with Different Chromophores and Cattle Opsin

| Chromophore | Visual Pigment Name | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 11-cis-retinal | Rhodopsin | ~498 nm | mdpi.com |

| 11-cis-3-dehydroretinal (B122290) | Porphyropsin | ~522 nm | annualreviews.org |

| 11-cis-5,6-Epoxy-3-dehydroretinal (EDR, (+) isomer) | EDR(+)-Pigment | ~446 nm | nih.gov |

| 11-cis-5,6-Epoxy-3-dehydroretinal (EDR, (-) isomer) | EDR(-)-Pigment | ~474 nm | nih.gov |

Beyond spectral tuning, the structure of the chromophore also influences the stability and activation properties of the visual pigment. For instance, the switch from the A2 chromophore (3-dehydroretinal) to the A1 chromophore (11-cis-retinal) in salamander rods has been shown to decrease the rate of spontaneous, thermal activations of the pigment. nih.gov These spontaneous events constitute "dark noise," which limits the ultimate sensitivity of vision in dim light. nih.gov The study found that the rate of these dark events was significantly lower with the A1 chromophore, suggesting that the A2 pigment is inherently less stable. nih.gov

Functional differences are also observed with this compound. When combined with aporetinochrome (a protein from squid retina), the two diastereomers of all-trans-EDR showed different properties. The EDR(+)-chrome exhibited properties similar to native retinochrome, but the EDR(-)-chrome had a slower formation rate. nih.gov Furthermore, the photoisomerizing activity differed; irradiation of EDR(-)-chrome only resulted in partial isomerization of its all-trans chromophore to 11-cis and 13-cis forms, suggesting that the conformation of the bound chromophore influences its photochemical reactivity. nih.gov While this study was with aporetinochrome, it highlights how modifications to the ring can impact the dynamics of pigment formation and function. The rate of oxidation of 5,6-monoepoxy-3-dehydroretinal by liver aldehyde oxidase is also very low compared to that for retinal and 3-dehydroretinal, indicating that the epoxy group can hinder enzymatic processing. researchgate.net

Advanced Spectroscopic and Biophysical Characterization of 5,6 Epoxy 3 Dehydroretinal and Its Pigments

Circular Dichroism (CD) Spectroscopy for Conformational and Chiral Studies of 5,6-Epoxy-3-dehydroretinal Pigments

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the chiral properties and conformational states of visual pigments. When this compound is incorporated into an opsin, the resulting pigment exhibits induced circular dichroism in the 300-600 nm range. mdpi.com This phenomenon arises from the interaction of the inherently achiral chromophore with the chiral environment of the protein's binding pocket, which forces the chromophore into a twisted, chiral conformation.

Research involving the combination of racemic all-trans this compound (EDR) with aporetinochrome has demonstrated the formation of two distinct diastereomeric pigments. libretexts.org These diastereomers are separable and exhibit unique spectral properties. One pigment, designated EDR(+)-chrome, shows a visible absorption maximum (λmax) at approximately 464 nm. The other, EDR(-)-chrome, has its λmax around 438 nm. libretexts.org The differing absorption maxima indicate that the two enantiomers of the chromophore experience different microenvironments within the protein.

The chirality of the bound chromophore is confirmed by extracting it from the pigment. The all-trans EDR extracted from EDR(-)-chrome displays a negative CD band around 240 nm, while the 11-cis EDR isomerized by light exposure and extracted from the pigment mixture shows a positive band in the same region. libretexts.org These findings highlight the ability of the protein to discriminate between enantiomers and to induce a specific, observable chirality upon the bound chromophore. libretexts.org

The formation of two diastereomeric pigments was also observed when 11-cis EDR was combined with cattle opsin, with absorption maxima at about 446 nm and 474 nm, respectively, further confirming the chiral discrimination by the protein. libretexts.org The intensity of the CD signals in both the visible and near-ultraviolet regions is affected by changes in pH, suggesting that the chromophore binds via a Schiff base linkage. libretexts.org

Table 1: Spectral Properties of this compound (EDR) Pigments

| Pigment | Chromophore Enantiomer | Protein | Absorption Maximum (λmax) | Reference |

| 5,6-epoxy-3-dehydrorhodopsin | 11-cis isomer | Opsin | ~465 nm | mdpi.com |

| 5,6-epoxy-3-dehydroisorhodopsin | 9-cis isomer | Opsin | ~465 nm | mdpi.com |

| EDR(+)-chrome | all-trans EDR(+) | Aporetinochrome | ~464 nm | libretexts.org |

| EDR(-)-chrome | all-trans EDR(-) | Aporetinochrome | ~438 nm | libretexts.org |

| Diastereomer 1 | 11-cis EDR(+) | Cattle Opsin | ~474 nm | libretexts.org |

| Diastereomer 2 | 11-cis EDR(-) | Cattle Opsin | ~446 nm | libretexts.org |

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation of this compound in Bound States

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the detailed structural elucidation of retinal chromophores within their protein binding pockets. While specific NMR data for this compound in a bound state are not extensively detailed in the available literature, the methodologies applied to analogous visual pigments provide a clear framework for how such characterization is achieved. Solid-state NMR, in particular, offers unparalleled insight into the atomic-level structure and chromophore-protein interactions. mdpi.com

For other retinal analogs, such as those selectively labeled with ¹³C, solid-state NMR has been used to probe the conformation of the polyene chain when bound to rhodopsin. nih.gov The chemical shifts of the labeled carbons provide direct information on the local electronic environment. For instance, in bovine rhodopsin, differences in ¹³C chemical shifts between the bound chromophore and a protonated Schiff base (PSB) model compound in solution reveal specific points of interaction with the protein. nih.gov Significant deshielding at certain carbon positions, like C-13, has been interpreted as evidence for a nearby protein-based perturbation responsible for the "opsin shift" in the pigment's absorption spectrum. nih.gov

Furthermore, ¹⁹F NMR has been employed using fluorine-labeled retinal analogs to probe regions of the binding pocket that are not part of the carbon framework. acs.org The fluorine opsin shift (FOS), which is the difference in the ¹⁹F chemical shift between the free and protein-bound chromophore, is highly sensitive to the local electrostatic environment and conformational changes, such as the dihedral angles of the polyene chain. acs.org

These NMR techniques allow for the measurement of internuclear distances, such as those between different carbons on the retinal chain, through methods like rotational resonance magic angle spinning (MAS) NMR. nih.gov Such distance measurements have confirmed the twisted conformation of the retinal chromophore within the protein, a key feature for its photochemical activity. nih.gov These established NMR methodologies are directly applicable to future studies aiming to elucidate the precise three-dimensional structure of this compound when bound to opsin or other retinal-binding proteins.

Time-Resolved Spectroscopy for Elucidating Photochemical Events of this compound Chromophores

Time-resolved spectroscopy provides crucial insights into the ultrafast photochemical events that follow light absorption by retinal chromophores. Studies on visual pigment analogs containing modifications to the β-ionone ring, such as 5,6-epoxy-retinal, have been conducted to understand how structural changes influence the photoreaction cascade. researchgate.net

When rhodopsin is regenerated with 9-cis-5,6-epoxy-retinal, the resulting pigment undergoes a series of photochemical transformations upon illumination. Using techniques like UV-vis and Fourier-transform infrared (FTIR) difference spectroscopy, researchers can track the formation of transient intermediates. researchgate.net At liquid nitrogen temperatures, the first photoproduct observed for the 5,6-epoxy-isorhodopsin pigment is a blue-shifted intermediate (BSI). As the temperature is raised to 170 K, a lumi-like intermediate forms, followed by subsequent intermediates analogous to the Meta-I and Meta-II states of native rhodopsin. researchgate.net

The ability of these intermediates to activate the G-protein (transducin) can be monitored using time-dependent fluorescence spectroscopy. researchgate.net This provides a functional correlation to the structural changes observed spectroscopically. The kinetics of these photochemical events, often occurring on picosecond to millisecond timescales, are fundamental to understanding the mechanism of visual signal transduction. lipidbank.jp The entire process, from the initial photoisomerization of the chromophore to the formation of the signaling state, is a highly orchestrated sequence of events governed by the chromophore's structure and its interaction with the protein environment. researchgate.net

Table 2: Photochemical Intermediates of 9-cis-5,6-epoxy-retinal Pigment

| Condition | Observed Intermediate | Spectroscopic Technique | Reference |

| Liquid Nitrogen Temperature | Blue-Shifted Intermediate (BSI) | UV-vis, FTIR | researchgate.net |

| 170 K | Lumi-like Intermediate | UV-vis, FTIR | researchgate.net |

| Higher Temperatures | Meta-I and Meta-II like Intermediates | UV-vis, FTIR | researchgate.net |

Mass Spectrometry for Research-Oriented Metabolite Identification of this compound

Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of retinoid metabolites. While direct mass spectrometric analysis of this compound metabolites is not extensively documented, the techniques applied to closely related compounds, such as 5,6-epoxyretinoic acid, demonstrate the power of this approach.

In studies of retinoic acid metabolism, a biologically active metabolite was identified as 5,6-epoxyretinoic acid based on its ultraviolet absorption spectrum and, crucially, the mass spectrum of its methylated derivative. researchgate.net High-pressure liquid chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) to separate complex mixtures of metabolites before their identification. The identity of the 5,6-epoxyretinoic acid metabolite was confirmed by co-chromatography with a synthetic standard. researchgate.net

Further research confirmed that 5,6-epoxyretinoic acid is an endogenous metabolite of retinol (B82714) under physiological conditions. Its unequivocal identification was achieved through a combination of chromatographic analysis, chemical derivatization, and mass spectroscopy. These studies highlight that epoxidation of the retinoid ring is a true in vivo metabolic pathway.

The general analytical workflow for identifying such metabolites involves extraction from biological tissues, separation by chromatography, and subsequent analysis by mass spectrometry. Both electron ionization (EI) and chemical ionization (CI) are used, often in conjunction with gas chromatography (GC-MS), for sensitive detection and structural analysis. These established methods are directly applicable to identifying and characterizing the metabolic products of this compound in various biological systems.

Computational and Theoretical Studies of 5,6 Epoxy 3 Dehydroretinal

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of 5,6-Epoxy-3-dehydroretinal Chromophore-Protein Interactions

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a cornerstone for studying large biological systems like rhodopsin and its analogues. researchgate.net In this approach, the electronically active region—the this compound chromophore and its immediate interacting residues—is treated with high-accuracy quantum mechanics (QM). The remainder of the opsin protein and its environment are handled using more computationally efficient molecular mechanics (MM) force fields. researchgate.net This partitioning allows for a detailed investigation of the electronic events of vision while still accounting for the structural and electrostatic influence of the entire protein.

QM/MM simulations are crucial for understanding the phenomenon of "spectral tuning," which is how the protein environment modifies the absorption wavelength of the chromophore. researchgate.net For this compound, QM/MM studies can elucidate how specific interactions within the opsin binding pocket stabilize or destabilize the ground and excited states of the chromophore, thereby determining its color. Key interactions investigated include:

Steric and Geometric Constraints : The protein forces the chromophore into a specific, often strained, conformation. QM/MM can quantify the energetic consequences of this induced fit and how it affects the chromophore's electronic properties. researchgate.net The tight binding pocket of opsin is known to pre-twist retinal chromophores, which can favor a highly selective isomerization pathway upon photoexcitation. researchgate.net

Early experimental work showed that when two isomers of this compound were combined with opsin, the resulting pigments both had an absorption maximum (λmax) at 465 nm. researchgate.net QM/MM simulations can be used to build models of these pigment analogues to explain this specific absorption wavelength by calculating how the unique epoxide and dehydro modifications interact with the opsin binding site. researchgate.net

Electronic Structure Calculations and Excited-State Dynamics of this compound

Electronic structure calculations, often performed within a QM or QM/MM framework, are essential for predicting the spectroscopic properties and photochemical reactivity of chromophores like this compound. These calculations determine the energies of the ground and excited electronic states, which directly relates to the absorption spectrum. researchgate.net

When this chromophore is bound to different proteins, such as cattle opsin or aporetinochrome from squid photoreceptors, it forms pigments with distinct absorption maxima. nih.gov This variation arises from the different protein environments. A study on the chiral discrimination of racemic all-trans this compound (EDR) by these proteins revealed the formation of different diastereomeric pigments, each with a unique λmax. nih.gov

Table 1: Experimentally Observed Absorption Maxima (λmax) of this compound (EDR) Pigments

| Protein | Chromophore Isomer | Resulting Pigment | Absorption Maximum (λmax) |

|---|---|---|---|

| Aporetinochrome | all-trans EDR(-) | EDR(-)-chrome | 438 nm nih.gov |

| Aporetinochrome | all-trans EDR(+) | EDR(+)-chrome | 464 nm nih.gov |

| Cattle Opsin | 11-cis EDR(+) | Diastereomer 1 | ~446 nm nih.gov |

This interactive table summarizes the absorption maxima for pigments formed with different isomers of this compound and different apoproteins, as reported in scientific literature. nih.gov

Beyond predicting spectra, computational methods are used to simulate the excited-state dynamics, which describes the events immediately following the absorption of a photon. mdpi.com Upon photoexcitation, the chromophore isomerizes from a cis to an all-trans configuration (or vice versa) in femtoseconds. mdpi.com Simulations of this process for this compound would investigate how the epoxide ring and the additional double bond in the ionone (B8125255) ring affect the isomerization pathway and efficiency compared to native retinal. Studies on related analogues have shown that modifications to the ring can influence the formation of key photo-intermediates, such as the blue-shifted intermediate (BSI) and subsequent lumi-like states, which are critical steps in activating the opsin protein. weizmann.ac.il

Molecular Dynamics Simulations for Conformational Analysis and Binding Characteristics of this compound Analogues

Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. researchgate.net For visual pigment analogues, MD simulations provide critical insights into the conformational flexibility of the chromophore, its binding mode within the protein, and the subsequent structural changes that lead to protein activation. researchgate.netmdpi.com

The study of racemic this compound (EDR) binding to aporetinochrome and cattle opsin highlighted significant differences in the properties of the resulting diastereomeric pigments. nih.gov These differences strongly suggest variations in the chromophore's conformation within the binding pocket, a hypothesis that can be directly tested using MD simulations. nih.gov

Key findings from experimental work that inform and can be explored by MD simulations include:

Different Formation Rates : The pigment EDR(-)-chrome formed more slowly than EDR(+)-chrome, indicating a higher energy barrier for binding, possibly due to an unfavorable conformation or steric hindrance that the chromophore must overcome to fit into the binding site. nih.gov

Varying Photoreactivity : When exposed to light, only a portion of the all-trans EDR in EDR(-)-chrome isomerized to 11-cis and 13-cis forms. nih.gov This reduced photoisomerizing activity was attributed to a difference in the side-chain conformation between the two bound chromophores. nih.gov

MD simulations can be employed to perform a detailed conformational analysis of the bound this compound isomers. By simulating the system over time, researchers can identify the most stable binding poses and analyze the specific protein-chromophore interactions that stabilize them. These simulations can reveal how the epoxide group and the surrounding amino acid residues influence the torsional angles along the polyene chain, potentially explaining the observed differences in photochemical behavior. nih.govmdpi.com

Table 2: Observed Binding and Photochemical Characteristics of all-trans-5,6-Epoxy-3-dehydroretinal (EDR) Diastereomers with Aporetinochrome

| Pigment | Relative Formation Rate | Photoisomerization Activity | Inferred Cause |

|---|---|---|---|

| EDR(+)-chrome | Faster | Normal | Favorable binding conformation nih.gov |

This interactive table outlines the distinct binding and photochemical properties observed for the two diastereomeric pigments formed from all-trans EDR and aporetinochrome, suggesting different underlying molecular conformations. nih.gov

Ultimately, MD simulations can help construct a complete model of how the unique structural features of this compound dictate its interaction with opsin and its function as a visual chromophore analogue. researchgate.net

Biological Implications and Research Models of 5,6 Epoxy 3 Dehydroretinal

In Vitro Studies on Cellular Interactions and Biochemical Responses to 5,6-Epoxy-3-dehydroretinal

Research utilizing in vitro models has been crucial in elucidating the specific cellular and biochemical effects of this compound and its derivatives. These studies have revealed activities related to cell-cell interaction and glycosylation processes.

In studies on spontaneously-transformed mouse fibroblasts (3T12 cells), retinoids were shown to increase cellular adhesive properties. nih.gov Notably, 5,6-epoxyretinol and its metabolite, 5,6-epoxyretinoic acid, were among the most active compounds in enhancing the adhesion of these cells, demonstrating a direct effect on cellular interaction. nih.gov

Furthermore, investigations into the biochemical roles of retinoids have highlighted the function of their phosphorylated forms in glycosylation. Specifically, 5,6-epoxyretinylphosphate (B1237386) has been identified as a highly active acceptor of D-mannose from GDP-D-mannose in a reaction catalyzed by rat liver membranes. nih.gov This suggests a role for the 5,6-epoxy moiety in pathways involving the synthesis of specific glycoconjugates, which are essential for various cellular functions. nih.gov

Beyond these specific interactions, a metabolite, all-trans-5,6-epoxy retinoic acid, has been shown to elicit significant biochemical responses in cancer cell lines. At a concentration of 1 µM, it induces growth arrest in both MCF-7 human breast cancer cells and NB4 promyelocytic leukemia cells. caymanchem.commedchemexpress.comlipidmaps.org

Table 1: Observed In Vitro Biological Activities of 5,6-Epoxyretinoids

| Compound | Cell Line/System | Observed Effect | Reference(s) |

|---|---|---|---|

| 5,6-Epoxyretinol | 3T12 Mouse Fibroblasts | Enhanced cell adhesion | nih.gov |

| 5,6-Epoxyretinoic Acid | 3T12 Mouse Fibroblasts | Enhanced cell adhesion | nih.gov |

| 5,6-Epoxyretinylphosphate | Rat Liver Membranes | Highly active mannose acceptor from GDP-mannose | nih.gov |

| all-trans-5,6-Epoxy Retinoic Acid | MCF-7 Human Breast Cancer Cells | Induces growth arrest (at 1 µM) | caymanchem.comlipidmaps.org |

| all-trans-5,6-Epoxy Retinoic Acid | NB4 Promyelocytic Leukemia Cells | Induces growth arrest (at 1 µM) | caymanchem.comlipidmaps.org |

Use of Animal Models for Investigating Metabolic Pathways and Chromophore Function of this compound

Animal models, particularly rats and cold-blooded vertebrates, have been instrumental in understanding the metabolic fate and potential physiological functions of this compound.

In the context of vision, the chromophores of visual pigments are typically 11-cis-retinal (B22103) (Vitamin A1) or 11-cis-3-dehydroretinal (B122290) (Vitamin A2). nih.govannualreviews.org The use of 3,4-dehydroretinal is particularly common in many cold-blooded vertebrates like freshwater fish, amphibians, and some reptiles, as it red-shifts the absorption spectrum of visual pigments, which is advantageous in murky water environments. nih.govwustl.edu While 5,6-epoxyretinal (B1236788) can combine with the protein opsin, research has focused more on 3-dehydroretinal as the naturally utilized alternative chromophore. annualreviews.org However, laboratory studies have successfully created synthetic visual pigment analogues by coupling isomers of this compound with opsin, resulting in pigments that absorb light at a wavelength of approximately 465 nm. researchgate.net

Table 2: Metabolic Fate of 5,6-Monoepoxy-3-dehydroretinal in Rats

| Process | Metabolite Formed | Location/Enzyme | Finding | Reference(s) |

|---|---|---|---|---|

| Reduction | 5,6-Monoepoxy-3-dehydrovitamin A (alcohol) | Liver | Stored in the liver of vitamin A-deficient rats. | portlandpress.comportlandpress.comnih.gov |

| Oxidation | 5,6-Monoepoxy-3-dehydroretinoic acid | Rat Liver Aldehyde Oxidase | The reaction rate is comparatively low. | portlandpress.comresearchgate.net |

Research on Gene Regulation and Signaling Pathways Modulated by this compound Metabolites

The biological effects of retinoids are often mediated by their acidic metabolites, which act as ligands for nuclear receptors to regulate gene expression. Research has shown that metabolites of this compound are active in these signaling pathways.

The key metabolite, all-trans-5,6-epoxy-retinoic acid (5,6-epoxy-RA), functions as an agonist for all three isotypes of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ. caymanchem.commedchemexpress.comnih.gov By binding to these receptors, which are transcription factors, 5,6-epoxy-RA can activate RAR-dependent gene transcription. nih.govcymitquimica.comclearsynth.com This interaction initiates a signaling cascade that modulates the expression of genes involved in critical cellular processes such as growth, differentiation, and apoptosis. cymitquimica.comwjpsonline.com

The potency of 5,6-epoxy-RA varies between the different RAR isotypes. In vitro transcription activation assays have determined the half-maximal effective concentrations (EC₅₀) for each receptor, demonstrating its highest affinity for RARγ. nih.gov The ability of 5,6-epoxy-RA and other metabolites to induce differentiation has been demonstrated in NB4 promyelocytic leukemia cells, a process mediated through the RARα signaling pathway. aacrjournals.org In these cells, 5,6-epoxy-RA was shown to induce granulocytic differentiation, with an effective concentration for 50% differentiation (EC₅₀) of 99.5 nM after 72 hours. aacrjournals.org These findings underscore the role of 5,6-epoxy-RA as an active signaling molecule that can influence cellular physiology through the regulation of gene expression. nih.gov

Table 3: Activation of Retinoic Acid Receptor (RAR) Isotypes by all-trans-5,6-epoxy-Retinoic Acid

| RAR Isotype | EC₅₀ (nM) | Cellular Response | Reference(s) |

|---|---|---|---|

| RARα | 77 | Activation of RAR-dependent transcription | caymanchem.commedchemexpress.comnih.gov |

| RARβ | 35 | Activation of RAR-dependent transcription | caymanchem.commedchemexpress.comnih.gov |

| RARγ | 4 | Activation of RAR-dependent transcription | caymanchem.commedchemexpress.comnih.gov |

Conclusion and Future Research Directions for 5,6 Epoxy 3 Dehydroretinal Studies

Synthesis of Key Academic Contributions and Remaining Fundamental Questions

Research on 5,6-Epoxy-3-dehydroretinal has yielded significant, albeit specific, contributions to the field of biochemistry and vision science. The compound was first synthesized from 3-dehydroretinyl acetate (B1210297) and subsequently characterized. nih.gov Early studies established its metabolic fate in vitamin A-deficient rats, demonstrating that it can be converted to 5,6-monoepoxy-3-dehydrovitamin A and stored in the liver, and that the necessary enzymes exist for its reduction to the corresponding alcohol and oxidation to an acid. nih.gov

A primary application of this compound has been in the creation of artificial visual pigments to probe the structure and function of opsin proteins. When isomers of this compound were combined with cattle opsin, they formed visual pigment analogues, specifically 5,6-epoxy-3-dehydrorhodopsin and 5,6-epoxy-3-dehydroisorhodopsin. researchgate.net Both of these pigments exhibited a maximum absorbance at a wavelength of approximately 465 nm. researchgate.net Further investigations using circular dichroism revealed that the optical activity of the chromophore in these analogues is not inherent to a twisted form of the retinal but is induced by the protein environment. researchgate.netmdpi.com

Studies have also delved into the stereospecific interactions between the compound and retinoid-binding proteins. The combination of racemic all-trans this compound with aporetinochrome resulted in two distinct diastereomeric pigments with different absorption maxima (438 nm and 464 nm), formation rates, and photosensitivity. nih.gov This chiral discrimination highlights the high degree of specificity in the protein's binding pocket. nih.gov

Despite these contributions, fundamental questions about this compound persist:

Endogenous Presence and Physiological Role: While its metabolism has been demonstrated in rats under specific conditions, there is no evidence to suggest that this compound exists as a natural retinoid or plays a physiological role in any organism. Its function remains confined to that of a laboratory tool.

Mechanism of Spectral Tuning: The reason why both the rhodopsin and isorhodopsin analogues containing this chromophore absorb at nearly the same wavelength (465 nm) is not fully understood. researchgate.net Elucidating the precise chromophore-protein interactions responsible for this specific spectral tuning requires further investigation.

Non-Visual Functions: The broader biological activities of this compound and its metabolites are unknown. Many retinoids, such as retinoic acid, act as potent regulators of gene expression by activating nuclear receptors. wustl.edudrhazhan.com Whether this compound or its corresponding acid can interact with these receptors (e.g., RAR, RXR) is an open and intriguing question. nih.gov

Table 1: Summary of Key Academic Findings on this compound

| Research Area | Key Finding | Reference(s) |

| Synthesis & Metabolism | Synthesized from 3-dehydroretinyl acetate. In rats, it is metabolized into its corresponding alcohol and acid forms and can be stored in the liver. | nih.gov |

| Visual Pigment Formation | Forms visual pigment analogues with opsin, absorbing light at approximately 465 nm. | researchgate.net |

| Spectroscopy | Circular dichroism studies show that the opsin protein induces optical activity in the chromophore. | researchgate.netmdpi.com |

| Chiral Discrimination | Retinoid-binding proteins can distinguish between different stereoisomers, forming pigments with unique properties. | nih.gov |

| Photoreaction Studies | Used as a 9-cis retinal analog to investigate the photoreaction intermediates (Meta-I and Meta-II states) of rhodopsin. | weizmann.ac.il |

Identification of Emerging Methodologies and Novel Research Avenues for this compound Investigation

Future studies into this compound can be significantly enhanced by leveraging state-of-the-art analytical and computational techniques that have revolutionized retinoid research.

Emerging Methodologies: The analysis of retinoids is notoriously challenging due to their light sensitivity, propensity for isomerization, and typically low concentrations in biological tissues. nih.gov Modern methodologies offer the precision required to overcome these hurdles.

Chromatography and Mass Spectrometry: While High-Performance Liquid Chromatography (HPLC) with UV detection has been a foundational technique, its sensitivity is limited. nih.govresearchgate.net The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides vastly superior sensitivity and specificity. nih.govthermofisher.com This technology is ideal for the simultaneous quantification of multiple retinoid isomers and metabolites within complex biological matrices, minimizing interference and confirming molecular identity. researchgate.netnih.gov The use of ultra-high-pressure liquid chromatography (UHPLC) further enhances the separation efficiency of these isomers. nih.gov

Spectroscopic Techniques: Advanced spectroscopic methods continue to be vital. Fourier-transform infrared (FTIR) difference spectroscopy can be used to study the photoreaction pathways of artificial pigments containing this compound at a molecular level, providing insight into the activation mechanism of the receptor. weizmann.ac.il

Computational Chemistry: Computational modeling and molecular dynamics simulations are powerful tools for investigating chromophore-protein interplay. researchgate.net These methods can predict how the unique structure of this compound influences its conformation within the opsin binding pocket and how this relates to the observed spectral properties.

Table 2: Advanced Methodologies for Future Retinoid Research

| Methodology | Application in this compound Studies | Advantage(s) | Reference(s) |

| LC-MS/MS | Searching for the compound or its metabolites in biological tissues; quantifying metabolic products. | High sensitivity, high specificity, ability to distinguish isomers and overcome matrix effects. | nih.govresearchgate.netthermofisher.comnih.gov |

| UHPLC | Improved separation of different isomers of the compound and its derivatives. | Higher resolution and faster analysis times compared to conventional HPLC. | nih.gov |

| FTIR Spectroscopy | Probing the specific molecular changes during the photoactivation of artificial pigments made with the compound. | Provides detailed information on structural changes in both the chromophore and the protein. | weizmann.ac.il |

| Computational Modeling | Simulating the docking and interaction of the chromophore within the opsin binding pocket to explain spectral properties. | Offers predictive power and mechanistic insights that are difficult to obtain experimentally. | researchgate.net |

Novel Research Avenues: The convergence of unresolved questions and new technologies points toward several promising directions for future research.

Probing for Endogenous Occurrence: Ultrasensitive LC-MS/MS methods could be deployed to screen tissues from a wide range of organisms, particularly freshwater species that utilize 3,4-dehydroretinal (Vitamin A2), to definitively determine if this compound or its metabolites exist in nature. wustl.edu

Dissecting Chromophore-Protein Interactions: By combining site-directed mutagenesis of opsin with advanced spectroscopic analysis of the resulting artificial pigments, researchers can identify the specific amino acid residues that interact with the 5,6-epoxy group and the 3-dehydro bond. This would clarify their respective roles in spectral tuning and pigment stability.

Investigating Nuclear Receptor Activation: In vitro assays could be designed to test the ability of 5,6-Epoxy-3-dehydroretinoic acid (the oxidized form of the compound) to bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This would explore potential non-visual roles in gene regulation, a major function of other retinoids. nih.gov

Comparative Analogue Studies: A systematic study comparing the photochemical and biophysical properties of pigments formed with this compound, 5,6-epoxyretinal (B1236788), and 3-dehydroretinal would isolate the distinct structural and functional effects of the epoxy group versus the additional double bond in the ionone (B8125255) ring.

By pursuing these research avenues, the scientific community can transition this compound from a historical chemical curiosity to a refined molecular probe, yielding deeper insights into the fundamental principles of retinoid biochemistry and physiology.

Q & A

Q. What analytical methods are recommended for isolating and quantifying 5,6-Epoxy-3-dehydroretinal in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with cyanopolar or reversed-phase columns is a standard approach. For chiral discrimination, aporetinochrome and cattle opsin-based assays can resolve enantiomers, as demonstrated in studies using UV-Vis detection and chiral stationary phases . Stability-indicating assays, such as those validated for related retinoids, should include stress testing (e.g., light, heat, pH variations) and forced degradation studies to confirm specificity .

Q. How can researchers ensure structural fidelity during the synthesis of this compound?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the epoxy and conjugated ketone groups. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) is critical for verifying molecular mass. For stereochemical validation, circular dichroism (CD) spectroscopy or X-ray crystallography is recommended, particularly to distinguish 5,6-epoxide configuration .

Q. What protocols are suitable for assessing the photostability of this compound in vitro?

Methodological Answer: Expose samples to controlled UV/visible light (e.g., using a solar simulator) and monitor degradation via HPLC. Include antioxidants (e.g., BHT) in the solvent system to minimize oxidative side reactions. Quantify degradation products using tandem MS (LC-MS/MS) and compare against reference standards .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer: Apply a systematic framework for data contradiction analysis:

Source Verification: Cross-check experimental conditions (e.g., solvent polarity, pH) that may alter retinoid conformation .

Temporal Analysis: Conduct longitudinal studies to differentiate short-term vs. long-term effects, as seen in stress-response models .

Statistical Reconciliation: Use meta-analysis tools (e.g., random-effects models) to account for heterogeneity across studies. For in-house contradictions, employ bootstrapping or Bayesian inference to assess robustness .

Q. What experimental designs are optimal for studying the chiral discrimination of this compound in protein-binding assays?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with aporetinochrome or recombinant opsins. Pair these with molecular docking simulations to map enantiomer-protein interactions. Validate findings using circular dichroism (CD) to correlate binding affinity with conformational changes .

Q. How should researchers address discrepancies in stability profiles reported for this compound across different solvents?

Methodological Answer:

Solvent Screening: Test stability in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents under inert atmospheres.

Kinetic Modeling: Apply Arrhenius equations to predict degradation rates at varying temperatures.

Mechanistic Studies: Use LC-MS/MS to identify solvent-specific degradation byproducts (e.g., epoxide ring-opening products) .

Q. What strategies are effective for elucidating the metabolic fate of this compound in cellular models?

Methodological Answer:

Isotopic Labeling: Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via LC-MS.

Enzyme Inhibition: Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes.

Transcriptomic Profiling: Use RNA-seq to correlate metabolite levels with gene expression changes in retinoid-processing pathways (e.g., RAR/RXR signaling) .

Methodological Best Practices

Q. How to ensure reproducibility in retinoid research involving this compound?

- Documentation: Record batch-specific HPLC gradients, column lot numbers, and solvent purification methods.

- Reference Standards: Use pharmacopeial-grade compounds (e.g., USP-certified) for calibration .

- Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and analytical protocols .

Q. What statistical approaches are recommended for analyzing dose-response relationships in retinoid studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.